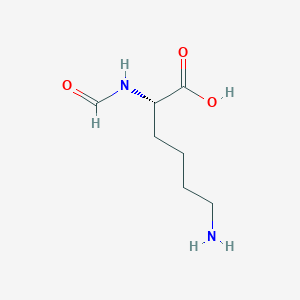

Formyl-l-lysine

Description

The exact mass of the compound For-L-Lys-OH is 174.10044231 g/mol and the complexity rating of the compound is 150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Formyl-l-lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formyl-l-lysine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-formamidohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-4-2-1-3-6(7(11)12)9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEIRDDOGFQXEH-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346973 | |

| Record name | Formyl-l-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19729-28-3 | |

| Record name | Formyl-l-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Silent Disruptor: Biological Significance and Pathological Impact of Histone N6-Formyllysine

Executive Summary

N6-formyllysine (

This guide details the mechanism of

Chemical Identity & Structural Mimicry

To understand the biological impact of N6-formyllysine, one must first appreciate its structural deception. It differs from the canonical N6-acetyllysine by only a single methylene group, yet this subtle difference alters its electrostatic properties and enzymatic recognition.

Table 1: Comparative Chemical Properties

| Feature | N6-Acetyllysine ( | N6-Formyllysine ( | Biological Consequence |

| Formula | |||

| Origin | Enzymatic (HATs) | Non-enzymatic (Formaldehyde, DNA damage) | |

| Charge | Neutral | Neutral | Both neutralize the positive charge of Lys, relaxing chromatin. |

| Reversibility | High (HDACs/Sirtuins) | Refractory / Permanent | |

| Interaction | Binds Bromodomains | Steric Clash / Weak Binding |

Biosynthesis: The Non-Enzymatic "Writers"

Unlike acetylation, which is catalyzed by Histone Acetyltransferases (HATs), formylation is driven by electrophilic attack from endogenous and exogenous sources.

The Formaldehyde Pathway

Formaldehyde is a potent electrophile generated solely as a byproduct of metabolism (e.g., histone demethylation, methanol metabolism). It reacts with the

The Oxidative DNA Damage Pathway

A unique source of histone formylation is the oxidation of deoxyribose in DNA.[1][2]

-

ROS Attack: Reactive oxygen species attack the 5'-position of deoxyribose.

-

3'-Formylphosphate: This highly reactive electrophile is generated.

-

Lysine Attack: Adjacent histone lysines (particularly in the linker histone H1) attack the formylphosphate, transferring the formyl group to the protein.

Figure 1: Dual pathways of Histone N6-formyllysine biosynthesis via oxidative DNA damage and metabolic formaldehyde.

The "Refractory" Nature: A Lack of Erasers

The most significant biological feature of

-

HDAC Resistance: Class I and II Histone Deacetylases (HDACs) require a methyl group (as in acetyl) to properly position the substrate in the hydrophobic pocket. The formyl group is too short and lacks the hydrophobic bulk for efficient catalysis.

-

Sirtuin Resistance: Sirtuins (Class III HDACs) use

as a cofactor. Studies have shown that SIRT1 has <10% activity on formyl-lysine peptides compared to acetyl-lysine.

Implication: Once formed,

Mechanisms of Pathological Interference

exerts its effects through Interference Signaling . It occupies critical lysine residues (e.g., H3K9, H3K27, H4K16) preventing them from being:-

Acetylated: Blocking gene activation.

-

Methylated: Blocking gene repression (e.g., H3K9me3) or activation (e.g., H3K4me3).

-

Read: Bromodomains (acetyl-readers) cannot bind formyl-lysine effectively, leading to a failure in recruiting transcription factors despite the chromatin being "open" (charge neutralized).

This phenomenon is particularly relevant in cancer contexts where oxidative stress is high, leading to hyper-formylation that may render chromatin insensitive to standard epigenetic therapies.

Detection Protocol: LC-MS/MS Quantification

Due to the small mass shift (+28.01 Da for Formyl vs. +42.01 Da for Acetyl), high-resolution Mass Spectrometry is the only reliable method for quantification. Antibodies often cross-react due to structural similarity.

Protocol: Targeted Quantification of Histone

Reagents:

-

Propionic anhydride (for chemical derivatization of unmodified lysines).

-

Trypsin (sequencing grade).

-

Deuterated standards (synthetic

peptides).

Workflow:

-

Nuclei Isolation: Isolate nuclei from cells/tissue using hypotonic lysis buffer to remove cytosolic proteins.

-

Histone Extraction: Acid extract histones using 0.2 M

. Precipitate with TCA. -

Chemical Derivatization (Propionylation):

-

Why: Unmodified lysines are positively charged and inhibit trypsin. Propionylation neutralizes them and prevents trypsin cleavage at these sites, generating larger, detectable peptides.

-

Step: React histones with propionic anhydride in

buffer (pH 8.0).

-

-

Digestion: Digest with Trypsin (cleaves at Arginine only, due to blocked Lysines).

-

Second Derivatization: Propionylate the newly formed N-termini to improve LC retention.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase.

-

Mode: Multiple Reaction Monitoring (MRM).

-

Target Transitions: Monitor specific mass shifts.

-

Lysine: Propionyl mass.

-

Acetyl-Lysine: +42 Da.

-

Formyl-Lysine: +28 Da.

-

-

Figure 2: Optimized LC-MS/MS workflow for differentiating formyl-lysine from acetyl-lysine.

Future Perspectives & Drug Development

The "refractory" nature of N6-formyllysine presents a unique challenge and opportunity in drug development.

-

The "HDACi Resistance" Hypothesis: Patients with high oxidative stress loads (high

) may be non-responders to HDAC inhibitors (e.g., Vorinostat). Since HDACis work by accumulating acetyl groups, their effect is blunted if the target lysines are already irreversibly blocked by formyl groups.-

Strategy: Stratify patients based on

levels before HDACi treatment.

-

-

Aldehyde Scavengers: Therapeutic focus should shift from "erasing" the mark to "preventing" it. Drugs that scavenge formaldehyde (e.g., hydralazine derivatives) or boost aldehyde dehydrogenase (ALDH2) activity could reduce the accumulation of this pathological mark.

-

Formyl-Specific Binders: Developing chemical probes or "artificial readers" that specifically bind

could help map its genomic distribution, which is currently believed to be random or damage-associated.

References

-

Jiang, T., et al. (2007). "N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage." Proceedings of the National Academy of Sciences. Link[1]

-

Edrissi, B., et al. (2013). "Quantitative analysis of histone modifications: formaldehyde is a source of pathological N6-formyllysine that is refractory to histone deacetylases." PLoS Genetics. Link

-

Wisniewski, J. R., et al. (2008). "Mass spectrometric mapping of linker histone H1 variants reveals multiple acetylations, methylations, and phosphorylations as well as differences between cell lines." Molecular & Cellular Proteomics. Link

-

Simithy, J., et al. (2017). "Characterization of Histone Acylations and Their Erasers." Chemical Reviews. Link

Sources

Technical Guide: Formyl-l-lysine as a Biomarker for Endogenous Formaldehyde Exposure

This technical guide details the validation and application of N6-formyllysine (FLys) as a quantitative biomarker for endogenous and exogenous formaldehyde exposure.[1] It is designed for analytical chemists and toxicologists requiring a robust, self-validating methodology.

Executive Summary

Formaldehyde is a potent electrophile produced endogenously via one-carbon metabolism and histone demethylation. While traditionally viewed as a simple environmental toxin, its role as a signaling molecule and genotoxin is complex.[2] N6-formyllysine (FLys) represents a critical dosimeter for this exposure. Unlike unstable Schiff bases, FLys is a stable adduct formed on histone and cytoplasmic proteins.

This guide provides a validated LC-MS/MS workflow for FLys quantification, addressing the critical challenge of artifactual formation during sample preparation—a common pitfall that invalidates many standard assays.

Mechanistic Foundation: Sources & Formation[2][3][4]

The Chemistry of Adduct Formation

Formaldehyde reacts with the

Critical Insight: FLys is chemically isostructural to N6-acetyllysine .[3] This mimicry allows FLys to evade repair enzymes (like histone deacetylases) and potentially interfere with epigenetic readers (bromodomains), effectively "jamming" chromatin signaling.

Endogenous Sources (The One-Carbon Flux)

Endogenous formaldehyde is not random; it is a byproduct of specific enzymatic activities:

-

Histone Demethylation: Lysine Specific Demethylase 1 (LSD1) removes methyl groups from histones, releasing formaldehyde.[4]

-

Folate Cycle: Oxidative decomposition of the folate backbone and serine/glycine cycling.

-

P450 Metabolism: Demethylation of drugs and xenobiotics.

Visualization: Endogenous Formaldehyde Pathways

The following diagram illustrates the convergence of metabolic pathways on the lysine residue.

Figure 1: Convergence of metabolic sources generating reactive formaldehyde, leading to the stable N6-formyllysine adduct.

Analytical Methodology: LC-MS/MS Protocol[1][4][7][8][9][10][11][12][13][14][15]

The quantification of FLys is prone to positive bias because formaldehyde is ubiquitous in laboratory air and solvents (especially formic acid). The following protocol uses Stable Isotope Dilution (SID) to control for this.

Experimental Design Principles

-

Internal Standard (IS): Use

-Lysine or a heavy-labeled FLys peptide. -

Artifact Control: You must monitor "spontaneous" formylation during digestion. Spike a control sample with heavy Lysine (

-Lys). If this heavy lysine becomes formylated during prep, your reagents are contaminated.

Step-by-Step Workflow

Step 1: Protein Isolation & Hydrolysis

-

Isolate nuclear or cytoplasmic proteins using standard lysis buffers (avoid buffers containing formaldehyde donors like TRIS if possible, or use fresh HEPES).

-

Precipitate proteins with cold TCA (Trichloroacetic acid) to remove free amino acids.

-

Enzymatic Digestion: Resuspend pellet. Add protease cocktail (Pronase E + Aminopeptidase M) to hydrolyze proteins into single amino acids.

-

Critical: Perform digestion in an inert atmosphere (Ar/N2) if ambient formaldehyde is high.

-

Step 2: Solid Phase Extraction (SPE)

-

Use a Strong Cation Exchange (SCX) cartridge.

-

Condition with MeOH and Water.

-

Load hydrolysate (acidified).

-

Wash with 0.1% Acetic Acid (removes neutral/anionic interferences).

-

Elute with 10% Ammonia in MeOH (FLys elutes here).

-

Evaporate to dryness and reconstitute in mobile phase.

Step 3: LC-MS/MS Analysis[5][6][7][8]

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

-

Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Table 1: Recommended LC-MS/MS Parameters

| Parameter | Setting / Value | Rationale |

| Column | Waters BEH Amide (2.1 x 100 mm, 1.7 µm) | HILIC mode retains polar amino acids better than C18. |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in H2O | Provides proton source for ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for HILIC gradient. |

| Gradient | 95% B to 60% B over 8 mins | Slow gradient ensures separation of FLys from Acetyl-Lys. |

| FLys Transition | m/z 175.1 → 84.1 | Quantifier (loss of formyl group + ammonia). |

| FLys Transition 2 | m/z 175.1 → 130.1 | Qualifier (loss of formyl group). |

| IS Transition | m/z 179.1 → 88.1 | For |

Visualization: Validated Workflow

Figure 2: Analytical workflow emphasizing the critical internal standard spiking step prior to SPE cleanup.

Biological Interpretation[5]

Basal Levels & Dosimetry

In unexposed mammalian tissues, basal levels of FLys typically range from 0.5 to 5 adducts per 10^6 lysines .

-

Liver/Kidney: Higher basal levels due to active oxidative metabolism.

-

Nasal Epithelium: Primary site for exogenous inhalation spikes.

Half-Life and Repair

Unlike DNA adducts which are repaired by specific pathways (e.g., Fanconi anemia pathway), FLys protein adducts are cleared primarily by protein turnover.

-

Slow Phase: t1/2 ~180+ hours (Histones/Nuclear proteins).

-

Implication: FLys on histones serves as a "long-term" memory of formaldehyde exposure.

Differentiation from Acetylation

Standard mass spectrometry can easily distinguish Formyl (+28.01 Da) from Acetyl (+42.01 Da). However, low-resolution instruments may confuse FLys with Dimethylation (+28.03 Da).

-

Requirement: High-resolution MS (Orbitrap) or strict retention time matching on HILIC is required to distinguish FLys from Dimethyl-Lysine.

References

-

Edrissi, B., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats.[9] Chemical Research in Toxicology.[10] Link

-

Jiang, T., et al. (2011). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PNAS. Link

-

Zhao, Y., et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method.[1] Chemical Research in Toxicology.[10] Link

-

Pontel, L. B., et al. (2015). Endogenous Formaldehyde Is a Hematopoietic Stem Cell Genotoxin and Metabolic Carcinogen. Molecular Cell. Link

-

Luo, W., et al. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. ResearchGate.[11] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. One Carbon to Rule Them All: Formaldehyde is a One-Carbon Signal Connecting One-Carbon Metabolism and Epigenetic Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Metabolic Pathways of Endogenous Formaldehyde [jscimedcentral.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N 6‑Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N 6‑Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N[superscript 6]-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N[superscript 6]-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats [dspace.mit.edu]

- 11. researchgate.net [researchgate.net]

The Silent Epigenetic Disruptor: A Technical Guide to Oxidative Stress-Induced Lysine Formylation

Topic: The Link Between Oxidative Stress and Non-Enzymatic Lysine Formylation Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

While enzymatic post-translational modifications (PTMs) like acetylation and methylation are the canonical regulators of chromatin architecture, oxidative stress drives a parallel, non-enzymatic modification landscape that is often overlooked: Nε-lysine formylation .[1][2][3][4]

This guide dissects the mechanistic link between reactive oxygen species (ROS), DNA damage, and the accumulation of Nε-formyllysine. Unlike physiological PTMs, formylation is a "dead-end" modification—refractory to histone deacetylases (HDACs) and chemically mimicking acetylation—thereby stalling the epigenetic machinery. For researchers in oncology and aging, quantifying this adduct offers a direct readout of cumulative oxidative chromatin damage.

Part 1: Mechanistic Foundations

The Dual-Source Pathway

Lysine formylation does not rely on transferase enzymes. Instead, it is a stochastic chemical reaction driven by electrophiles generated during oxidative stress. Two primary pathways feed this modification:[5][6]

-

The DNA Oxidation Pathway (The 3'-Formylphosphate Shunt):

-

ROS attack the deoxyribose backbone of DNA.

-

This generates 3'-formylphosphate , a highly reactive electrophile.[7]

-

Due to the spatial proximity of histone tails to the DNA phosphate backbone, 3'-formylphosphate reacts directly with the ε-amino group of lysine.

-

-

The Formaldehyde Pathway:

-

Oxidative demethylation of histones (via LSD1/JHDM) and lipid peroxidation release formaldehyde .

-

Formaldehyde reacts with lysine to form a carbinolamine intermediate, which dehydrates to a Schiff base and eventually oxidizes to Nε-formyllysine.

-

Visualization: The Formylation Cascade

The following diagram illustrates the flow from oxidative stress to the stable "epigenetic block."

Caption: Figure 1. Dual mechanistic pathways linking oxidative stress to stable histone lysine formylation.

Part 2: Biological Consequence & Structural Mimicry

The danger of Nε-formyllysine lies in its structural mimicry . It is chemically analogous to Nε-acetyllysine but lacks the steric bulk and specific electronic properties required for recognition by bromodomains or removal by deacetylases.

Comparative Analysis of Lysine Modifications

The table below highlights why Mass Spectrometry (MS) is the only reliable detection method; the mass difference between Formylation and Dimethylation is microscopic.

| Feature | Nε-Acetyllysine | Nε-Formyllysine | Nε-Dimethyllysine |

| Origin | Enzymatic (HATs) | Non-enzymatic (Oxidative Stress) | Enzymatic (KMTs) |

| Delta Mass (Da) | +42.0106 | +27.9949 | +28.0313 |

| Mass Difference | Reference | -14.0157 vs Acetyl | 0.0364 vs Formyl |

| Reversibility | High (HDACs) | Negligible (Refractory) | High (KDMs) |

| Charge Status | Neutralized | Neutralized | Positive (Fixed) |

| Biological Impact | Gene Activation | Interference / Stall | Repression/Activation |

Key Insight: Standard low-resolution mass spectrometry cannot distinguish between Dimethylation (+28.0313) and Formylation (+27.9949). The 0.036 Da difference requires high-resolution instruments (Orbitrap or FT-ICR).

Part 3: Analytical Workflow & Protocol

The "Trustworthy" Protocol: Self-Validating MS Workflow

To rigorously identify lysine formylation, one must avoid artifacts (e.g., formylation induced by formic acid during LC-MS). The following protocol utilizes propionic anhydride derivatization to ensure data integrity.

Phase 1: Histone Extraction

-

Nuclei Isolation: Lyse cells in hypotonic buffer (10 mM Tris-HCl, pH 8.0, 1 mM KCl, 1.5 mM MgCl2) with protease/phosphatase inhibitors. Spin at 600 x g.

-

Acid Extraction: Resuspend nuclei in 0.4 N H2SO4. Incubate on a rotator at 4°C for 2 hours. (Acid extraction minimizes proteolysis and precipitates non-histone proteins).

-

Precipitation: Add TCA to 20% final concentration. Wash pellet with acetone-HCl (0.1%) followed by pure acetone. Air dry.

Phase 2: Chemical Derivatization (Critical Step)

Why this step? Unmodified lysines inhibit trypsin digestion (trypsin cuts at K/R). Formylation blocks trypsin naturally. To normalize ionization and ensure consistent cleavage only at Arginines, we propionylate all unmodified lysines.

-

Resuspend histones in 100 mM ammonium bicarbonate (pH 8.0).

-

Add propionic anhydride reagent (1:3 v/v in isopropanol). Adjust pH to 8.0 immediately with ammonium hydroxide.

-

Incubate at 37°C for 15 min. Repeat this step once to ensure 100% coverage.

-

Speed-vac to dryness.

Phase 3: Digestion & Analysis

-

Digestion: Resuspend in buffer and add Trypsin (1:50 enzyme:substrate ratio). Incubate overnight at 37°C.

-

Note: Trypsin will now only cut at Arginine (R) residues, generating consistent "Arg-C like" peptides.

-

-

LC-MS/MS: Inject onto a C18 column coupled to a Q-Exactive or Orbitrap Fusion.

-

Data Processing: Set variable modifications:

-

Propionyl (K): +56.026 Da (Unmodified lysine)

-

Formyl (K): +27.995 Da (Target)

-

Acetyl (K): +42.011 Da

-

Methyl (K): +14.016 Da

-

Strict Tolerance: Precursor mass tolerance must be set to <10 ppm to filter out dimethylation false positives.

-

Visualization: The Analytical Logic

Caption: Figure 2. High-resolution mass spectrometry workflow distinguishing formylation from isobaric methylations.

References

-

Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage.[1][2][3][7][8][9] Proceedings of the National Academy of Sciences. Link[3]

-

Edrissi, B., et al. (2013). Quantitation of N6-formyllysine in trace amounts of isolated proteins and complex protein mixtures.[3] Analytical Chemistry. Link

-

Wisniewski, J. R., et al. (2008). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function.[1][3][4][9][10][11] Nucleic Acids Research. Link

-

Simic, Z., et al. (2021).[6] Pathways of Non-enzymatic Lysine Acylation.[6] Frontiers in Cell and Developmental Biology. Link

-

Ayyadevara, S., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure.[1][4][7][12] Chemical Research in Toxicology. Link

Sources

- 1. Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases [dspace.mit.edu]

- 2. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage [pubmed.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pathways of Non-enzymatic Lysine Acylation [frontiersin.org]

- 7. Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Genetic Incorporation of N(ε)-Formyllysine, a New Histone Post-translational Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Static Signal: Formyl-l-lysine vs. Acetyl-lysine Structural Mimicry in Epigenetics

Executive Summary

In the precise landscape of epigenetic regulation, the acetylation of lysine residues (Kac) acts as a dynamic binary switch, neutralizing the positive charge of histone tails to relax chromatin and recruit bromodomain-containing "reader" proteins.[1] However, oxidative stress introduces a pathological imposter: Formyl-l-lysine (Kfor) .

While chemically analogous to acetyl-lysine, Kfor represents a "static signal." It mimics the charge neutralization and steric profile of acetylation enough to potentially engage reader proteins or disrupt chromatin compaction, yet it is largely refractory to the enzymatic "erasers" (HDACs and Sirtuins) that regulate the acetylome. This guide details the structural basis of this mimicry, the analytical challenges in distinguishing these modifications, and the biological consequences of this epigenetic interference.

Structural Chemistry: The Isosteric Deception

The biological potency of Kfor lies in its ability to act as a structural isostere of Kac. Both modifications cap the

Physicochemical Comparison

The formyl group (-CHO) is the smallest acyl modification, differing from the acetyl group (-COCH

| Feature | Acetyl-lysine (Kac) | Formyl-lysine (Kfor) | Impact of Mimicry |

| Chemical Moiety | Kfor is sterically smaller but electronically similar. | ||

| Mass Shift | +42.0106 Da | +27.9949 Da | Distinct by MS, but Kfor is nearly isobaric to Dimethylation (+28.0313 Da). |

| Charge | Neutral | Neutral | Both disrupt electrostatic DNA-histone compaction. |

| H-Bond Potential | Acceptor (Carbonyl) | Acceptor (Carbonyl) | Both can engage Asn/Tyr residues in Bromodomain binding pockets. |

| Steric Volume | ~45 ų | ~30 ų | Kfor may fit loosely in Kac-specific pockets, reducing affinity but allowing occupancy. |

Structural Visualization

The following diagram illustrates the structural hierarchy and the "mimicry gap" between the native signal (Kac) and the oxidative lesion (Kfor).

Caption: Kfor mimics the charge state of Kac but evades the enzymatic machinery (HDACs) responsible for resetting the signal.

Biological Context: The "Jamming" Hypothesis

Unlike acetylation, which is enzymatically regulated by Histone Acetyltransferases (HATs) and Deacetylases (HDACs), formylation is predominantly a secondary modification arising from oxidative DNA damage or reaction with endogenous formaldehyde.

The Reader Trap

Bromodomains (BRDs) are specialized hydrophobic pockets that recognize Kac.[2][3]

-

Mechanism: BRDs anchor the acetylated lysine via a hydrogen bond with a conserved Asparagine residue and hydrophobic interactions with the methyl group of the acetyl moiety.

-

The Kfor Effect: Kfor retains the carbonyl oxygen required for the Asparagine anchor. However, it lacks the methyl group. This results in a "loose fit"—binding affinity is generally lower than Kac, but sufficient to compete at high local concentrations.

-

Consequence: If Kfor occupies a BRD, it may weakly recruit transcription factors. More critically, because it is not removed by HDACs, it creates a permanent "pseudo-ON" state at that locus.

The Eraser Failure

This is the most critical pathological feature.

-

HDACs (Class I/II): Require a specific steric fit to hydrolyze the amide bond. The shorter formyl group often fails to position correctly in the catalytic catalytic tunnel of HDACs.

-

Sirtuins (Class III): These NAD+-dependent deacetylases are also largely ineffective against formyl-lysine.

-

Result: While Kac is dynamic (turnover in minutes), Kfor accumulates, potentially leading to genomic instability or aberrant gene expression linked to aging and oxidative stress.

Experimental Methodologies: Distinguishing Kfor from Kac

Distinguishing these modifications requires rigorous protocols because antibodies often cross-react, and low-resolution mass spectrometry can mistake Formyl-lysine for Dimethyl-lysine.

The Isobaric Challenge (Kfor vs. Kme2)

A major analytical pitfall is the near-isobaric mass of Formyl-lysine and Dimethyl-lysine.

Standard "low-res" mass spectrometry (e.g., Ion Trap) cannot resolve this difference. High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Orbitrap or FT-ICR) is mandatory.

Protocol: High-Resolution LC-MS/MS Discrimination

Objective: Definitively identify Kfor sites in histone samples.

-

Sample Preparation:

-

Perform acid extraction of histones from nuclei (sulfuric acid extraction prevents artifactual oxidation).

-

Derivatize unmodified lysines with propionic anhydride (D3-labeled or unlabeled) if performing bottom-up quantification. This blocks unmodified lysines and prevents in vitro formylation during processing.

-

Digest with Trypsin (cleaves at Arg/Lys). Note: Trypsin will not cleave at Kfor or Kac sites.

-

-

LC-MS/MS Acquisition:

-

Instrument: Orbitrap Fusion or Q-Exactive.

-

Resolution: Set MS1 resolution to >60,000 at 200 m/z.

-

Fragmentation: HCD (Higher-energy Collisional Dissociation).

-

-

Data Analysis (The Filter):

-

Search for variable modifications: Acetyl (+42.0106), Formyl (+27.9949), Dimethyl (+28.0313).

-

Diagnostic Ions: Look for the specific immonium ions in the MS/MS spectra.[6]

-

Kac Immonium: m/z 126.0913

-

Kfor Immonium: m/z 112.0762 (distinct from Kac).

-

-

Workflow Diagram

Caption: Workflow to resolve the isobaric conflict between Formyl-lysine and Dimethyl-lysine using HRAM MS.

Therapeutic Implications

Understanding Kfor is vital for drug development, particularly for BET (Bromodomain and Extra-Terminal motif) inhibitors.

-

Biomarker for Oxidative Stress: High levels of Kfor in chromatin may serve as a robust biomarker for cumulative oxidative damage in cancer tissues, potentially stratifying patients who might resist standard epigenetic therapies.

-

Interference with HDAC Inhibitors (HDACi): In patients treated with HDAC inhibitors (e.g., Vorinostat), the accumulation of Kac is the therapeutic goal. However, if a significant portion of lysines are formylated (Kfor), they are already "capped" but unresponsive to the drug. This could dilute the therapeutic efficacy of HDACi.

-

Antibody Validation: Researchers using "Pan-Acetyl" antibodies must validate them against Kfor libraries. Cross-reactivity could lead to false positives, interpreting oxidative damage (Kfor) as active gene signaling (Kac).

References

-

Wisniewski, J. R., et al. (2008). "N-formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function."[4][7] Nucleic Acids Research. Link

-

Jiang, T., et al. (2007). "N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage."[4] Proceedings of the National Academy of Sciences (PNAS). Link[7]

-

Simithy, J., et al. (2017). "Characterization of Histone Acylations and Their Erasers." Chemical Reviews. Link

-

Baeza, J., et al. (2015). "Direct Proteomic Quantification of Lysine Acetylation and Other Acylations." Nature Protocols. Link

-

Gorbunova, V., et al. (2015). "The Role of Sirtuins in Aging and Stress Resistance." Nature Reviews Molecular Cell Biology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bromodomains as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Sources of Reactive Aldehydes Leading to Protein Formylation

This guide serves as an advanced technical resource on the metabolic origins and proteomic consequences of reactive aldehydes, specifically focusing on the mechanisms leading to protein formylation (

Technical Whitepaper & Experimental Guide

Executive Summary

Protein formylation, distinct from general oxidative carbonylation, refers specifically to the covalent attachment of a formyl group (-CHO) to the

While lipid peroxidation products (4-HNE, MDA) drive protein carbonylation, the primary metabolic driver of formylation is the flux of reactive formaldehyde generated during chromatin remodeling (histone demethylation) and one-carbon metabolism. This modification is structurally homologous to acetylation but is refractory to histone deacetylases (HDACs), creating "epigenetic blockades" that disrupt gene regulation.

Part 1: The Chemistry of Protein Formylation

The Modification: -Formyllysine (Kfo)

The reaction between formaldehyde and lysine is often oversimplified as Schiff base formation. In the context of stable formylation, the mechanism involves an oxidative step or equilibrium stabilization.

-

Initial Attack: The nucleophilic

-amino group of lysine attacks the carbonyl carbon of formaldehyde ( -

Carbinolamine Formation: A transient

-(hydroxymethyl)-lysine intermediate forms.[2] -

Dehydration: Loss of water yields a Schiff base (imine,

). -

Oxidation/Stabilization: The Schiff base is susceptible to oxidation (potentially via ROS or adjacent redox centers) to form the stable amide linkage of

-formyllysine (

Differentiation:

-

Acetylation: Enzymatic transfer of acetyl-CoA (reversible by HDACs).

-

Formylation: Non-enzymatic reaction with FA (irreversible by HDACs).

Part 2: Metabolic Sources of Reactive Formaldehyde

Formaldehyde is not merely an environmental toxin but a ubiquitous metabolic intermediate. High local concentrations in the nucleus drive histone formylation.

Histone Demethylation (The Nuclear Source)

The most critical source of formylating species in the nucleus is the enzymatic activity of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

-

Mechanism: LSD1 utilizes FAD to oxidize mono- and di-methylated lysines (H3K4me1/2). This reaction generates an imine intermediate which hydrolyzes to release formaldehyde directly onto the chromatin.

-

Consequence: This creates a high local concentration of FA, leading to immediate "back-reaction" formylation of adjacent lysine residues or DNA bases.

One-Carbon Metabolism (The Cytosolic Source)

The folate cycle manages the transfer of one-carbon units.

-

5,10-Methylene-Tetrahydrofolate (5,10-CH2-THF): This cofactor is in chemical equilibrium with free formaldehyde. Under conditions of folate stress or enzymatic imbalance (e.g., MTHFR deficiency), dissociation increases free FA levels.

Amine Oxidase Activity

-

Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1): Metabolizes endogenous methylamine (derived from creatine/sarcosine) into formaldehyde, hydrogen peroxide, and ammonia.

Visualization: The Formaldehyde Flux

The following diagram illustrates the convergence of metabolic pathways on Formaldehyde and the subsequent formylation of proteins.

Caption: Metabolic convergence of histone demethylation and amine oxidation generating reactive formaldehyde, driving the non-enzymatic formation of N6-formyllysine.

Part 3: Analytical Methodology (LC-MS/MS)

Detection of

Protocol: Isotope-Dilution LC-MS/MS

This protocol uses a "heavy" internal standard to correct for matrix effects and extraction losses.

Reagents:

-

Internal Standard (IS):

-Formyl-Lysine (synthesized by formylating Lysine with -

Enzymes: Pronase E, Leucine Aminopeptidase, Prolidase (for total hydrolysis to single amino acids).

-

Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

Step-by-Step Workflow:

-

Sample Homogenization:

-

Lyse tissue/cells in RIPA buffer containing 10 mM Aminoguanidine .

-

Why? Aminoguanidine acts as a scavenger to trap free aldehydes, preventing ex vivo formylation during lysis.

-

-

Protein Precipitation:

-

Precipitate proteins with cold TCA (20% w/v). Wash pellet 3x with acetone.

-

-

Hydrolysis & Spike:

-

Resuspend pellet. Add 10 pmol of

-Kfo Internal Standard immediately. -

Add enzyme cocktail (Pronase E/Aminopeptidase). Incubate 18h at 37°C.

-

Self-Validation: The IS must be added before hydrolysis to track recovery.

-

-

Solid Phase Extraction (SPE):

-

Use C18 or SCX cartridges to remove enzymes and salts. Elute amino acids.

-

-

LC-MS/MS Analysis:

-

Column: Intrada Amino Acid column or HILIC.

-

Mobile Phase: A: ACN/Formic Acid; B: 100mM Ammonium Formate.

-

Transitions (MRM):

-

Endogenous Kfo:

175.1 -

Internal Standard (

-Kfo):

-

-

Quantitative Data Summary (Reference Values)

Typical basal levels observed in mammalian tissues:

| Tissue Type | Basal Kfo (pmol/mg protein) | Fold Change (Formaldehyde Exposure) |

| Liver (Control) | 1.5 - 3.0 | - |

| Liver (Methanol Treated) | 15.0 - 25.0 | ~10x |

| Histones (H3/H4) | 5.0 - 12.0 | High accumulation due to LSD1 |

| Kidney | 2.0 - 4.5 | Moderate |

Visualization: Mass Spectrometry Workflow

Caption: Isotope-dilution LC-MS/MS workflow ensuring rigorous quantification by correcting for recovery losses and distinguishing endogenous adducts.

Part 4: Pathological Implications & References

The accumulation of Kfo on histones mimics acetylation (Kac) but cannot be removed by HDACs. This "SIRT1-resistant" modification creates a permanent open-chromatin state or blocks the "writer/eraser" machinery, contributing to:

-

Genotoxicity: DNA-protein crosslinks (DPCs).

-

Aging: Accumulation of Kfo correlates with oxidative stress in senescent cells.

-

Cancer: Dysregulation of LSD1 in cancers leads to toxic local formaldehyde bursts, potentially damaging the genome of the cancer cell itself (a therapeutic vulnerability).

References

-

Edrissi, B. et al. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. PLoS Genetics . Link

-

Tong, Y. et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry. Chemical Research in Toxicology . Link

-

Luo, W. et al. (2021).[3] Spontaneous formation of N6-formyl lysine during sample preparation complicates its quantification. Rapid Communications in Mass Spectrometry . Link

-

Yu, P.H. et al. (2003). Involvement of SSAO-mediated deamination in adipose differentiation and formaldehyde accumulation. Biochemical Journal . Link

Sources

Methodological & Application

Application Note: Distinguishing Formyl-Lysine and Dimethyl-Lysine with High-Resolution Mass Spectrometry

Introduction

Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms in cellular processes, influencing protein function, localization, and interaction networks.[1][2][3] Among the myriad of PTMs, the modification of lysine residues is particularly diverse and impactful.[4] This application note focuses on the analytical challenge of distinguishing between two specific lysine modifications: Nε-formylation and Nε-dimethylation. While both modifications have a nominal mass of 28 Da, they are in fact isobaric, differing by a mere 0.0364 Da.[5] This subtle mass difference necessitates the use of high-resolution mass spectrometry (HRMS) for their unambiguous identification.[6][7] This guide provides a comprehensive protocol for researchers, scientists, and drug development professionals to confidently differentiate and characterize these two critical PTMs using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

The Analytical Challenge: A Tale of Two Isobars

The core difficulty in distinguishing formyl-lysine from dimethyl-lysine lies in their minute mass difference.

| Modification | Chemical Formula | Monoisotopic Mass (Da) |

| Unmodified Lysine | C6H12N2O | 128.09496 |

| Formyl-lysine | C7H12N2O2 | 156.08988 |

| Dimethyl-lysine | C8H16N2O | 156.12626 |

| Mass Difference | 0.03638 |

Table 1: Mass characteristics of unmodified, formyl-, and dimethyl-lysine residues.

As shown in Table 1, the mass difference of 0.0364 Da between a formylated and a dimethylated lysine residue requires a mass spectrometer with high resolving power to distinguish them.[5][9] Low-resolution instruments would detect these as a single peak, leading to ambiguity.

Experimental Workflow Overview

A typical bottom-up proteomics workflow is employed to analyze these modifications.[10] The process involves protein extraction and digestion, followed by LC-MS/MS analysis and data interpretation.

Figure 1: A generalized workflow for the identification of post-translational modifications.

Detailed Protocols

Part 1: Sample Preparation

High-quality sample preparation is fundamental to the success of any proteomics experiment.[1] The goal is to efficiently extract proteins, digest them into peptides suitable for mass spectrometric analysis, and remove contaminants that can interfere with the analysis.[1]

Protocol 1.1: In-Solution Protein Digestion

This protocol is suitable for purified protein samples or simple protein mixtures.

-

Protein Solubilization:

-

Resuspend the protein pellet in a lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate). The choice of buffer may need to be optimized depending on the sample.[11]

-

-

Reduction:

-

Add dithiothreitol (DTT) to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add iodoacetamide (IAA) to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

-

-

Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. This is crucial for optimal enzyme activity.

-

Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w).[12]

-

Incubate overnight at 37°C. It's important to note that trypsin activity can be slightly inhibited at formylated lysine sites, which can be a useful diagnostic feature.[5]

-

-

Quenching and Acidification:

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Protocol 1.2: Peptide Desalting and Cleanup

This step removes salts and other contaminants that can interfere with ionization and chromatographic separation.[1]

-

StageTip Preparation:

-

Prepare C18 StageTips by packing a pipette tip with a small piece of C18 material. Commercial tips are also available.

-

-

Equilibration:

-

Wash the StageTip with 100 µL of 100% methanol, followed by 100 µL of 50% acetonitrile/0.1% formic acid.

-

Equilibrate the StageTip with 2 x 100 µL of 0.1% formic acid.

-

-

Sample Loading:

-

Load the acidified peptide sample onto the StageTip.

-

-

Washing:

-

Wash the loaded StageTip with 2 x 100 µL of 0.1% formic acid to remove salts.

-

-

Elution:

-

Elute the peptides with 60 µL of 50% acetonitrile/0.1% formic acid.

-

-

Drying and Reconstitution:

-

Dry the eluted peptides in a vacuum concentrator.

-

Reconstitute the dried peptides in a small volume (e.g., 10-20 µL) of 0.1% formic acid for LC-MS/MS analysis.

-

Part 2: High-Resolution LC-MS/MS Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation of complex peptide mixtures and their subsequent analysis.[8][10][13]

Protocol 2.1: nanoLC-MS/MS Parameters

The following are general parameters that should be optimized for the specific instrument and sample.

-

Liquid Chromatography:

-

Column: A packed emitter C18 column (e.g., 75 µm inner diameter x 15 cm length, 1.9 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

-

Gradient: A shallow gradient is recommended for optimal separation of isobaric peptides (e.g., 2-40% B over 90 minutes).

-

Flow Rate: 250-300 nL/min.

-

-

Mass Spectrometry (Orbitrap-based system):

-

Ionization Mode: Positive.

-

MS1 (Full Scan):

-

Resolution: 120,000 at m/z 200.

-

Scan Range: m/z 350-1500.

-

AGC Target: 1e6.

-

Maximum Injection Time: 50 ms.

-

-

MS2 (Tandem MS):

-

Activation Type: Higher-energy C-trap dissociation (HCD) is a common choice.[6] Electron-transfer dissociation (ETD) can also be beneficial as it often preserves labile modifications.[14][15]

-

Resolution: 30,000 at m/z 200.

-

Isolation Window: 1.2 m/z.

-

Normalized Collision Energy (NCE): 27-30 (for HCD), should be optimized.

-

Data-Dependent Acquisition (DDA): Top 10-15 most intense precursors from the MS1 scan.

-

-

Data Analysis and Interpretation

The key to distinguishing formyl- and dimethyl-lysine lies in the high-accuracy mass measurement of the precursor ions.

-

Database Searching:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a relevant protein database.

-

Crucially, include both formylation of lysine (+27.9949 Da) and dimethylation of lysine (+28.0313 Da) as variable modifications in the search parameters.

-

Set a high precursor mass tolerance (e.g., < 5 ppm) to leverage the high accuracy of the instrument.[5]

-

-

Validation of Identifications:

-

The software will assign a probability score to each peptide-spectrum match (PSM). Filter these results to a high confidence level (e.g., 1% false discovery rate).

-

Manually inspect the MS1 spectra of identified peptides. The high resolution should allow for the clear separation of the isotopic envelopes of the formylated and dimethylated peptides.

-

Examine the MS/MS spectra to confirm the peptide sequence and the localization of the modification.[16]

-

Distinguishing Fragmentation Patterns

While precursor mass accuracy is the primary means of differentiation, fragmentation patterns can provide supporting evidence.

Figure 2: General fragmentation of peptides containing modified lysine residues.

In collision-induced dissociation (CID) or HCD, both modified peptides will produce b- and y-type fragment ions.[8] The mass of the fragment ion containing the modified lysine will reflect the mass of the specific modification. While fragmentation spectra can appear very similar, subtle differences may exist.[5] For instance, some studies have noted specific neutral losses associated with certain modifications that can aid in identification.[16]

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the following principles:

-

High Mass Accuracy: The core of the method relies on the high mass accuracy of the mass spectrometer, providing a direct physical measurement to distinguish the two modifications.

-

Orthogonal Confirmation: The combination of precursor mass, fragmentation pattern, and chromatographic retention time provides multiple, independent lines of evidence for the identification.

-

Internal Controls: In complex samples, it is likely that both unmodified and modified versions of a peptide will be present, serving as internal references for mass accuracy and retention time.

Conclusion

The differentiation of formyl-lysine and dimethyl-lysine is a challenging but achievable task with the right instrumentation and methodology. By leveraging the power of high-resolution mass spectrometry and adhering to rigorous sample preparation and data analysis protocols, researchers can confidently identify and quantify these important post-translational modifications. This capability is essential for accurately elucidating the complex regulatory roles of protein modifications in health and disease.

References

-

Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

-

Wiśniewski, J. R., Zougman, A., Krüger, S., & Mann, M. (2010). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 38(3), 859–869. [Link]

-

ResearchGate. (n.d.). (A) Acetylated, dimethylated and formylated lysyl residues show similar... [Image]. Retrieved from [Link]

-

Chalkley, R. J., & Burlingame, A. L. (2011). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 121-129. [Link]

-

Technology Networks. (2024, February 4). Proteomics Sample Preparation for Mass Spectrometry. [Link]

-

Coon, J. J., Syka, J. E. P., Shabanowitz, J., & Hunt, D. F. (2005). Tandem mass spectrometry for peptide and protein sequence analysis. BioTechniques, 38(4), 519-523. [Link]

-

MetwareBio. (n.d.). Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. [Link]

-

Zubarev, R. A. (2013). The role of electron transfer dissociation in modern proteomics. Mass Spectrometry Reviews, 32(1), 1-21. [Link]

-

Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). Protein analysis by shotgun/bottom-up proteomics. Chemical reviews, 113(4), 2343-2394. [Link]

-

Olsen, J. V., & Mann, M. (2004). Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation. Proceedings of the National Academy of Sciences, 101(37), 13417-13422. [Link]

-

Rappsilber, J., Ishihama, Y., & Mann, M. (2003). Stop and go extraction tips for matrix-assisted laser desorption/ionization, nanoelectrospray, and LC/MS sample pretreatment in proteomics. Analytical chemistry, 75(3), 663-670. [Link]

-

Shevchenko, A., Wilm, M., Vorm, O., & Mann, M. (1996). Mass spectrometric sequencing of proteins from silver-stained polyacrylamide gels. Analytical chemistry, 68(5), 850-858. [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. High-Throughput Profiling of Proteome and Posttranslational Modifications by 16-Plex TMT Labeling and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unambiguous Determination of Isobaric Histone Modifications by Reversed-Phase Retention Time and High-Mass Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]

- 11. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tryptic Peptides Bearing C-Terminal Dimethyllysine Need to Be Considered during the Analysis of Lysine Dimethylation in Proteomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein PTM Qualitative Analysis - Creative Proteomics [creative-proteomics.com]

- 14. The Role of Electron Transfer Dissociation in Modern Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improved Electron Transfer Dissociation for Top-Down Proteomics [thermofisher.com]

- 16. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Chemical Synthesis of Nε-Formyl-Lysine Containing Peptides for Advanced Assay Development

Abstract

Nε-formyl-lysine is a subtle yet significant post-translational modification (PTM) implicated in the regulation of chromatin structure, gene expression, and cellular responses to oxidative stress.[1][2][3] The study of its biological function and its potential as a disease biomarker necessitates the availability of high-purity, well-characterized formyl-lysine containing peptides. These synthetic peptides are indispensable tools for developing specific antibodies, establishing quantitative assays, and screening for inhibitors of proteins that recognize or remove this modification. This document provides a comprehensive guide to the chemical synthesis of Nε-formyl-lysine peptides via Solid Phase Peptide Synthesis (SPPS) and details their application in the development of robust immunological and biophysical assays.

Introduction: The Significance of Lysine Formylation

Post-translational modifications of lysine residues, such as acetylation and methylation, are well-established regulators of protein function.[2][3][4] More recently, Nε-formylation, the addition of a formyl group (-CHO) to the ε-amino group of lysine, has emerged as a key PTM.[5] This modification is structurally one of the smallest, yet it neutralizes the positive charge of the lysine side chain, potentially altering protein-DNA interactions, protein conformation, and the recruitment of regulatory proteins.[2][5] Formylation has been identified on core and linker histones, often at residues that are also targets for acetylation and methylation, suggesting a complex interplay and a role in epigenetic signaling.[1][2]

The development of sensitive and specific assays is crucial to unravel the roles of formylated proteins in health and disease. Synthetic peptides containing site-specifically incorporated Nε-formyl-lysine serve as the cornerstone for these assays, acting as antigens for antibody production, standards for mass spectrometry, and probes for binding studies.[5][6]

Part I: Chemical Synthesis of Nε-Formyl-Lysine Peptides

The Strategic Choice: Fmoc-Based Solid Phase Peptide Synthesis (SPPS)

Solid Phase Peptide Synthesis (SPPS) is the method of choice for generating formyl-lysine peptides due to its efficiency, scalability, and simplified purification process.[7][8] In SPPS, the peptide is assembled stepwise while anchored to an insoluble resin support, allowing for the easy removal of excess reagents and by-products by simple filtration and washing.[7] We will focus on Fluorenylmethyloxycarbonyl (Fmoc) chemistry, which utilizes a base-labile Fmoc protecting group for the α-amine and acid-labile groups for amino acid side chains, providing an orthogonal protection scheme that is compatible with the formylation step.[9]

The Formylation Approach: Rapid On-Resin Modification

While pre-formed Fmoc-Lys(For)-OH can be incorporated during synthesis, a more versatile and cost-effective strategy is the post-synthetic, on-resin formylation of lysine residues. This approach allows for the formylation of single or multiple lysine residues, as well as the N-terminus if desired, just before cleavage from the solid support. We present a rapid, one-pot procedure that achieves near-quantitative formylation yields using common laboratory reagents.[10]

Detailed Synthesis Protocol: A Model Hexapeptide

This protocol describes the synthesis of a model peptide, Ac-Ala-Gly-Lys(For)-Gly-Ala-Val-NH₂, using on-resin formylation.

Materials & Reagents

| Reagent | Supplier | Purpose |

| Rink Amide MBHA Resin | e.g., MilliporeSigma | Solid support for C-terminal amide |

| Fmoc-Amino Acids (Ala, Gly, Lys(Boc), Val) | e.g., Bachem | Peptide building blocks |

| HBTU, DIPEA | Various | Coupling reagents |

| Piperidine | Various | Fmoc deprotection |

| Dichloromethane (DCM), Dimethylformamide (DMF) | Various | Solvents |

| Acetic Anhydride (Ac₂O) | Various | N-terminal acetylation & Formylation reagent |

| Formic Acid, Pyridine | Various | Formylation reagents |

| Trifluoroacetic Acid (TFA) | Various | Cleavage and side-chain deprotection |

| Triisopropylsilane (TIS), Water | Various | Scavengers for cleavage |

Protocol Steps

-

Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc-Valine Coupling (First Amino Acid):

-

Deprotect the resin by treating with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF and DCM.

-

In a separate tube, pre-activate Fmoc-Val-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.

-

Add the activation mixture to the resin and couple for 1 hour. Confirm completion with a negative Kaiser test. Wash the resin.

-

-

Chain Elongation: Repeat the deprotection and coupling cycle for each subsequent amino acid (Ala, Gly, Lys(Boc), Gly, Ala) according to the sequence.

-

N-Terminal Acetylation: After the final Fmoc deprotection of the N-terminal Alanine, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes to cap the N-terminus. Wash the resin.

-

On-Resin Formylation of Lysine Side Chain:

-

Causality: At this stage, the peptide is fully assembled and N-terminally capped. The only remaining primary amine is on the lysine side chain, as its Boc protecting group is acid-labile and removed during the final cleavage step. The on-resin formylation method described here uses a mixed anhydride of formic acid, which is a potent formylating agent. Pyridine acts as a base to facilitate the reaction.[10]

-

Prepare the formylation reagent: Mix formic acid (375 µL), acetic anhydride (250 µL), and pyridine (50 µL) in 5 mL of DMF. Caution: This reaction is exothermic and should be prepared with care.

-

Add the formylation mixture to the peptidyl-resin.

-

React for 2 hours at room temperature.

-

Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

-

-

Cleavage and Global Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.

-

Add the cocktail to the dry resin and react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet.

-

-

Purification and Quality Control:

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

-

Purify using preparative Reverse-Phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions corresponding to the major peak and confirm the identity and purity using analytical LC-MS. The expected mass will show an increase of 28.01 Da compared to the non-formylated, acetylated peptide, which is the mass of a formyl group minus two hydrogens (one from the amine, one from the formic acid).[2] Lyophilize the pure fractions to obtain a white, fluffy powder.

-

Part II: Assay Development with Formyl-Lysine Peptides

Synthetic formyl-lysine peptides are critical reagents for creating specific molecular tools to probe biological systems. Below are protocols for two common assay formats.

Protocol: Indirect ELISA for Antibody Detection

This assay is designed to detect and quantify antibodies that specifically recognize the Nε-formyl-lysine modification in the context of a defined peptide sequence.

Protocol Steps

-

Antigen Coating: Dilute the synthesized formyl-lysine peptide to 1-5 µg/mL in phosphate-buffered saline (PBS). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

-

Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST). Incubate for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Wash the plate as in step 2. Add 100 µL of diluted primary antibody (e.g., serum from an immunized animal or a purified monoclonal antibody) to each well. Incubate for 1 hour at 37°C.

-

Secondary Antibody Incubation: Wash the plate as in step 2. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at 37°C.

-

Detection: Wash the plate a final four times with PBST. Add 100 µL of TMB substrate. Allow color to develop for 10-15 minutes in the dark. Stop the reaction by adding 50 µL of 2M H₂SO₄.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of specific antibody bound.

Protocol: Fluorescence Polarization (FP) Competition Assay

This homogeneous assay is ideal for screening small molecule libraries for inhibitors that disrupt the interaction between a formyl-lysine binding protein (a "reader" domain) and the formylated peptide.

Principle of FP

The principle relies on the rotational speed of molecules in solution.[11] A small, fluorescently labeled peptide ("tracer") tumbles rapidly, resulting in low polarization of emitted light. When bound to a large protein, the complex tumbles slowly, leading to high polarization. A competitive inhibitor will displace the tracer, causing a decrease in polarization.[12]

Protocol Steps

-

Tracer Preparation: Synthesize the formyl-lysine peptide with an N-terminal linker amino acid (e.g., a Cys for maleimide chemistry or a Lys for NHS-ester chemistry). Label the peptide with a suitable fluorescent dye (e.g., FITC, TAMRA) according to the dye manufacturer's protocol. Purify the labeled peptide by RP-HPLC.

-

Assay Optimization:

-

Binding Curve: Perform a saturation binding experiment by titrating the reader protein against a fixed concentration of the fluorescent tracer to determine the dissociation constant (Kd) and the optimal protein concentration (typically 70-80% of maximum binding).

-

Z'-factor Determination: Run controls (high polarization: tracer + protein; low polarization: tracer only) to ensure the assay window is robust for screening (Z' > 0.5).

-

-

Inhibitor Screening:

-

In a low-volume black microplate, add the test compounds at various concentrations.

-

Add the reader protein at its pre-determined optimal concentration.

-

Add the fluorescent tracer at a fixed concentration (typically at or below the Kd).

-

Incubate for the required time to reach equilibrium (e.g., 30-60 minutes).

-

-

Data Acquisition: Measure fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate polarizing filters.

-

Data Analysis: Plot the change in mP against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each compound, representing its potency in disrupting the peptide-protein interaction.

Conclusion

The chemical synthesis of peptides containing Nε-formyl-lysine is a foundational technology for investigating the biology of this important post-translational modification. The on-resin formylation protocol presented here offers a reliable and efficient route to obtaining these critical reagents. When coupled with powerful assay platforms like ELISA and Fluorescence Polarization, these synthetic peptides enable researchers and drug development professionals to create highly specific tools for antibody development, biomarker quantification, and high-throughput screening, thereby accelerating our understanding of formylation-dependent pathways and their therapeutic potential.

References

-

Jiang, T., Zhou, X., & Taghizadeh, K. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PNAS. [Link]

-

Kokollari, A., Werner, M., Lindner, C., Pham, T. L., & Thomas, F. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ChemBioChem. [Link]

-

Wisniewski, J. R., Zougman, A., & Mann, M. (2008). Nε-formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research. [Link]

-

CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Website. [Link]

-

Toma, A. C., et al. (2019). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry. [Link]

-

Creative Biolabs. (n.d.). Formylation Specific Antibody Introduction. Creative Biolabs Website. [Link]

-

Wisniewski, J. R., Zougman, A., Krüger, S., & Mann, M. (2008). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. PMC. [Link]

-

Zee, B. M., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in molecular biology. [Link]

-

Wang, W., et al. (2022). Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. Molecules. [Link]

-

Galdiero, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules. [Link]

-

Flügel, V., Vrabel, M., & Schneider, S. (2014). Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. PLoS ONE. [Link]

-

O'Brien, P. J. (2009). Poly(L-Lysine). RCSI Repository. [Link]

-

Galdiero, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PMC. [Link]

-

Xie, Y., & Akella, R. (2005). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Journal of Peptide Research. [Link]

-

Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology. [Link]

-

Majgier-Baranowska, H., et al. (2007). Development of a convenient peptide-based assay for lysyl hydroxylase. Biopolymers. [Link]

-

Angeletti, R. H., et al. (1997). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques. [Link]

-

Shen, G., et al. (2002). Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N-Formyl Peptides. Biochemistry. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Website. [Link]

-

Zang, T., et al. (2018). Using Lysine-Reactive Fluorescent Dye for Surface Characterization of a Monoclonal Antibody. KU ScholarWorks. [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec Website. [Link]

-

Wang, Z., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. [Link]

-

van de Weert, M., et al. (2020). Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. Molecular Pharmaceutics. [Link]

-

Garcı́a-Sánchez, A., et al. (2002). Use of l-Lysine Fluorescence Derivatives as Tracers To Enhance the Performance of Polarization Fluoroimmunoassays. Journal of Agricultural and Food Chemistry. [Link]

-

Various Authors. (2017). Is it possible to protect the lysine group of whole peptide (peptide <350 aa)? ResearchGate Forum. [Link]

-

Tan, M., et al. (2011). Substrate and Functional Diversity of Protein Lysine Post-translational Modifications. Genomics, Proteomics & Bioinformatics. [Link]

-

Jo, H., & Meinhardt, N. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins | PLOS One [journals.plos.org]

- 4. academic.oup.com [academic.oup.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. youtube.com [youtube.com]

- 9. peptide.com [peptide.com]

- 10. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

Unveiling the Formylome: Advanced Enrichment Strategies for Formylated Peptides in Bottom-Up Proteomics

Introduction: The Significance of Protein Formylation

Protein formylation, the addition of a formyl group to the N-terminus of a protein, is a critical post-translational modification (PTM) with profound implications in biology and disease.[1] Primarily known as the initiating methionine residue in bacterial protein synthesis, N-formylmethionine is a key molecular pattern that allows the innate immune system to recognize and respond to bacterial invaders.[2] N-formylated peptides, released from bacteria or damaged mitochondria, are potent chemoattractants for phagocytic leukocytes, mediating inflammatory responses through interaction with formyl peptide receptors (FPRs).[2] Consequently, the comprehensive identification and quantification of formylated peptides—the "formylome"—can provide invaluable insights into infectious diseases, inflammatory processes, and host-pathogen interactions, making it a focal point for biomarker discovery and drug development.

However, the analysis of formylated peptides by mass spectrometry-based bottom-up proteomics is fraught with challenges. These peptides are often present in substoichiometric amounts, making their detection in complex biological matrices akin to finding a needle in a haystack. Furthermore, the inherent complexity of proteolyzed samples can lead to ion suppression effects, further masking the presence of these low-abundance species. Therefore, robust enrichment strategies are not just beneficial but essential for the in-depth characterization of the formylome.

This application note provides a detailed guide to the principles, protocols, and best practices for the enrichment of N-terminally formylated peptides. We will delve into the chemical strategies that underpin these enrichment workflows, provide step-by-step protocols for their implementation, and offer insights into troubleshooting and optimization.

The Challenge of the Formylome: Why Enrichment is Non-Negotiable

The direct analysis of formylated peptides in a complex protein digest is often an exercise in futility. Several factors contribute to the difficulty in their detection:

-

Low Abundance: Formylated proteins are often expressed at low levels compared to the total proteome.

-

Substoichiometric Nature: Not all copies of a particular protein may be formylated, leading to a low overall abundance of the modified peptide after digestion.

-

Sample Complexity: The vast number of non-formylated peptides in a typical digest can interfere with the detection of their formylated counterparts.

-

Ion Suppression: High-abundance peptides can suppress the ionization of low-abundance species like formylated peptides in the mass spectrometer.

To overcome these hurdles, an enrichment step is crucial to selectively isolate formylated peptides, thereby increasing their relative concentration and improving the chances of successful identification and quantification by mass spectrometry.

Enrichment Strategies: A Chemoselective Approach

The most successful enrichment strategies for formylated peptides rely on the unique chemical reactivity of the N-terminal formyl group, which possesses an aldehyde functionality. This allows for covalent capture of formylated peptides using aldehyde-reactive probes, effectively separating them from the vast excess of non-formylated peptides. Two primary strategies have emerged as the most robust and widely adopted:

-

Hydrazide-Based Chemistry: This approach utilizes hydrazide-functionalized solid supports (e.g., beads or resins) to covalently capture formylated peptides through the formation of a stable hydrazone bond.

-

Aldehyde-Reactive Probes with Affinity Tags: This strategy involves the chemical tagging of formylated peptides with a probe containing an aldehyde-reactive group (such as a hydrazide or an aminooxy group) and an affinity tag (most commonly biotin). The tagged peptides are then captured using an affinity matrix (e.g., streptavidin-coated beads).

The Chemical Principle: Hydrazone Formation

Both strategies hinge on the same fundamental chemical reaction: the condensation of a hydrazide with an aldehyde to form a hydrazone. This reaction is highly specific for aldehydes and ketones under mildly acidic conditions, making it ideal for targeting the formyl group of peptides.

Caption: Hydrazone formation via condensation of a formyl group and a hydrazide.

Comparative Analysis of Enrichment Strategies

Choosing the right enrichment strategy depends on the specific experimental goals, sample type, and available resources. Here's a comparative overview of the two main approaches:

| Feature | Hydrazide-Based Chemistry (Direct Capture) | Aldehyde-Reactive Probe with Affinity Tag (Indirect Capture) |